N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide
Description
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide |
InChI |
InChI=1S/C23H24N4O4S/c1-30-18-11-9-17(10-12-18)27-15-16(14-21(27)29)22-25-26-23(32-22)24-20(28)8-5-13-31-19-6-3-2-4-7-19/h2-4,6-7,9-12,16H,5,8,13-15H2,1H3,(H,24,26,28) |
InChI Key |
GKBFBNGORLMCQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCCOC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This step involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the pyrrolidinone ring through cyclization.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrrolidinone and thiadiazole intermediates with 4-phenoxybutanoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrolidinone moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and butanamide moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activities and interacting with various biological targets.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown activity in preclinical studies against certain types of cancer and inflammatory diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound also interacts with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide
- This compound analogs
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
